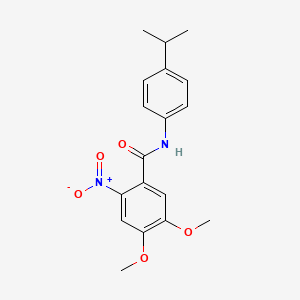

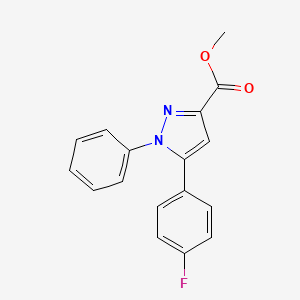

![molecular formula C16H10F4N2O B5635345 6-[3-fluoro-5-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5635345.png)

6-[3-fluoro-5-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar naphthyridine derivatives involves several steps, including functionalization, cyclization, and fluorination. Techniques such as regioselective functionalization and cyclization have been demonstrated in the synthesis of benzo[h]-1,6-naphthyridines and 5-ones from fluorophenyl-cyanopyridines (Cailly & Begtrup, 2010). Novel synthesis methods involving intermolecular cyclization of N-silyl-1-azaallyl anion intermediates with perfluoroalkene have also been reported, leading to fluorine-containing naphthyridin derivatives (Suzuki et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,6-naphthyridin derivatives is characterized by the presence of a fused ring system containing nitrogen atoms. This structure imparts unique electronic and optical properties to the compounds. The synthesis and structural analysis of mono- and difluoronaphthoic acids, which are related compounds, have been conducted to explore their chemical behavior and potential applications (Tagat et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of naphthyridines includes various types of reactions such as cyclization, substitution, and fluorination. The Rh(III)-catalyzed dual C-H activation and cascade annulation is one notable method used for synthesizing trifluoromethyl-decorated benzo[de][1,8]naphthyridines, showcasing the compound's versatile chemical reactivity (Zhang et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-1,6-naphthyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F4N2O/c17-12-7-10(6-11(8-12)16(18,19)20)9-22-5-3-14-13(15(22)23)2-1-4-21-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDLVJMPWKMKAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN(C2=O)CC3=CC(=CC(=C3)F)C(F)(F)F)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

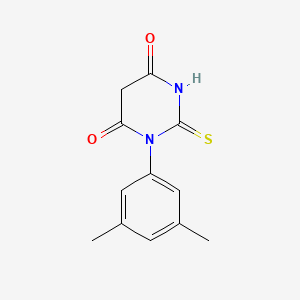

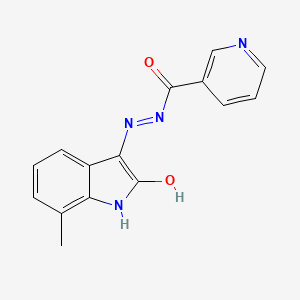

![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)

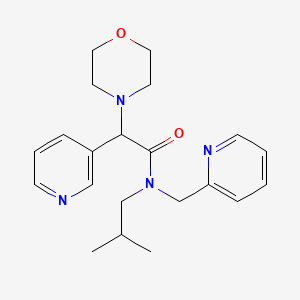

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)

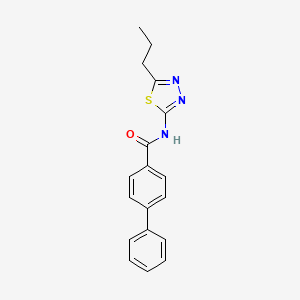

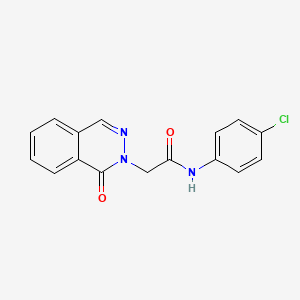

![4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5635316.png)

![8-[3-(benzyloxy)propyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5635338.png)

![[(3aS*,9bS*)-7-methoxy-2-(2-phenoxyethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635354.png)

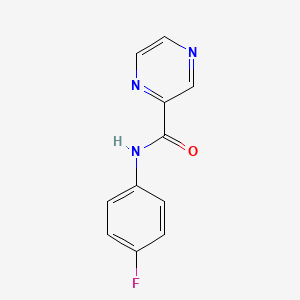

![dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5635356.png)